molecular formula C9H21ClN2O2S B13517697 N-tert-butylpiperidine-3-sulfonamidehydrochloride

N-tert-butylpiperidine-3-sulfonamidehydrochloride

Cat. No.: B13517697
M. Wt: 256.79 g/mol
InChI Key: HRSPZDIKVMMCMO-UHFFFAOYSA-N
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Description

N-tert-butylpiperidine-3-sulfonamidehydrochloride is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a piperidine ring substituted with a tert-butyl group and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butylpiperidine-3-sulfonamidehydrochloride typically involves the reaction of piperidine derivatives with tert-butyl sulfonamide. One common method includes the use of tert-butanesulfinamide as a chiral auxiliary in the synthesis of N-heterocycles via sulfinimines . The reaction conditions often involve the use of solvents such as methanol or ethyl acetate and may require catalysts or reagents like oxalyl chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-tert-butylpiperidine-3-sulfonamidehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives of the original compound

Scientific Research Applications

N-tert-butylpiperidine-3-sulfonamidehydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-tert-butylpiperidine-3-sulfonamidehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity . The compound may also interact with cellular pathways, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-tert-butylpiperidine-3-sulfonamidehydrochloride include other piperidine derivatives and sulfonamides, such as:

Uniqueness

This compound is unique due to its specific structural features, including the tert-butyl group and the sulfonamide group attached to the piperidine ring

Properties

Molecular Formula

C9H21ClN2O2S

Molecular Weight

256.79 g/mol

IUPAC Name

N-tert-butylpiperidine-3-sulfonamide;hydrochloride

InChI

InChI=1S/C9H20N2O2S.ClH/c1-9(2,3)11-14(12,13)8-5-4-6-10-7-8;/h8,10-11H,4-7H2,1-3H3;1H

InChI Key

HRSPZDIKVMMCMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1CCCNC1.Cl

Origin of Product

United States

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